molecular formula C24H21N3O4 B11116725 N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide

N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B11116725
M. Wt: 415.4 g/mol
InChI Key: MFZHVCUNSZNDPW-PCLIKHOPSA-N
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Description

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-). Schiff bases are widely studied due to their versatility and potential biological activities.

Preparation Methods

The synthesis of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and 2,2-diphenylcyclopropanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to its production.

Chemical Reactions Analysis

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activities. It also interacts with cellular components, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s ability to generate reactive oxygen species (ROS) plays a significant role in its biological effects .

Comparison with Similar Compounds

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide can be compared with other Schiff bases and hydrazone derivatives. Similar compounds include:

The uniqueness of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-31-22-13-12-17(14-21(22)27(29)30)16-25-26-23(28)20-15-24(20,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,16,20H,15H2,1H3,(H,26,28)/b25-16+

InChI Key

MFZHVCUNSZNDPW-PCLIKHOPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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